![molecular formula C6H8BrI B13497939 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B13497939.png)
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-3-iodobicyclo[111]pentane is an organic compound that features a bicyclo[111]pentane core structure with bromomethyl and iodine substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be synthesized through a multi-step process starting from readily available precursors. One common method involves the following steps:
Formation of Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a [2+2] cycloaddition reaction of a suitable diene with an alkyne.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced via a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Introduction of Iodine Substituent: The iodine substituent can be introduced through a halogen exchange reaction using a suitable iodine source such as sodium iodide (NaI) in acetone.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl and iodine substituents can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen or carbon-carbon bonds.
Oxidation Reactions: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The iodine substituent can be reduced to form a hydrogen-substituted bicyclo[1.1.1]pentane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and various organometallic reagents. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1-(azidomethyl)-3-iodobicyclo[1.1.1]pentane, while oxidation with potassium permanganate can yield this compound-1-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Organic Synthesis: This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The unique structural properties of this compound make it a valuable scaffold for the development of new drugs with potential therapeutic applications.
Materials Science: The bicyclo[1.1.1]pentane core structure imparts rigidity and stability to materials, making this compound useful in the design of novel polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane depends on its specific application. In organic synthesis, the compound acts as a versatile intermediate that can undergo various chemical transformations. In medicinal chemistry, the compound’s mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, and the pathways involved in its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(Bromomethyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane: This compound has a chloromethyl group instead of a bromomethyl group. The substitution of chlorine for bromine can affect the compound’s reactivity and the types of reactions it undergoes.
1-(Bromomethyl)-3-fluorobicyclo[1.1.1]pentane: This compound has a fluorine substituent instead of iodine. The presence of fluorine can influence the compound’s electronic properties and its behavior in chemical reactions.
1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane: This compound has a methyl group instead of iodine
The uniqueness of this compound lies in its combination of bromomethyl and iodine substituents, which provide a balance of reactivity and stability, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C6H8BrI |
|---|---|
Molekulargewicht |
286.94 g/mol |
IUPAC-Name |
1-(bromomethyl)-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C6H8BrI/c7-4-5-1-6(8,2-5)3-5/h1-4H2 |
InChI-Schlüssel |
CXQSWFWWCJDXDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(C2)I)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B13497858.png)
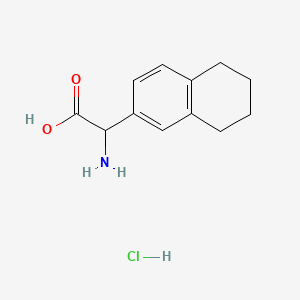

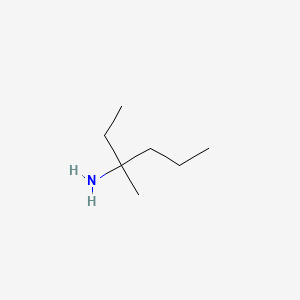
![2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13497882.png)
![rac-(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid hydrochloride](/img/structure/B13497894.png)
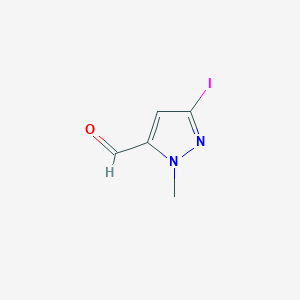

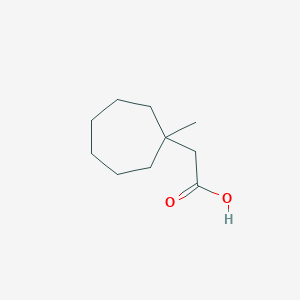
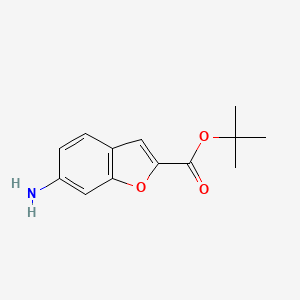

amine](/img/structure/B13497924.png)
![benzyl N-(2-cyanoethyl)-N-[(oxolan-3-yl)methyl]carbamate](/img/structure/B13497926.png)
